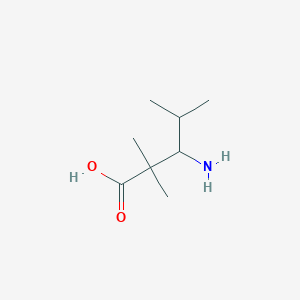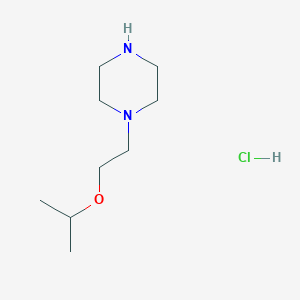![molecular formula C9H14ClNO4 B13654557 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride is a unique chemical compound characterized by its spirocyclic structure. This compound is known for its rigid backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates. It is often examined as a non-aromatic terephthalic acid isostere .
Vorbereitungsmethoden
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride involves several steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound lacks the amino group and hydrochloride salt, making it less versatile in certain reactions.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: This compound contains a sulfur atom in the spirocyclic ring, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a spirocyclic structure with amino and carboxylic acid groups, providing a versatile platform for various chemical and biological applications .
Eigenschaften
Molekularformel |
C9H14ClNO4 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12;/h5H,1-4,10H2,(H,11,12)(H,13,14);1H |
InChI-Schlüssel |
KAFWTIGGRUDLKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)



